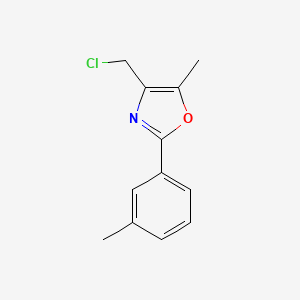

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

描述

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity established through multiple nomenclatural systems and molecular descriptors. The compound's International Union of Pure and Applied Chemistry name, this compound, systematically describes the positions and nature of all substituents on the oxazole ring. The systematic naming convention follows the established principles for heterocyclic compounds, where the oxazole ring serves as the parent structure with numbered positions indicating the precise locations of each substituent group.

The compound's simplified molecular-input line-entry system representation, CC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl, provides a linear notation that encodes the complete molecular structure including connectivity and stereochemistry. This representation reveals the presence of the meta-methylphenyl group attached at position 2 of the oxazole ring, a methyl group at position 5, and a chloromethyl group at position 4. The International Chemical Identifier, InChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3, further confirms this structural assignment and provides additional validation of the molecular composition.

The compound exists under several synonymous names in chemical databases, including 4-(Chloromethyl)-5-methyl-2-(m-tolyl)oxazole and 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole, reflecting alternative nomenclature approaches that emphasize the meta-tolyl substituent. These alternative names demonstrate the flexibility in naming conventions while maintaining chemical accuracy and facilitating database searches across different chemical information systems.

Table 1.1: Molecular Descriptors of this compound

Historical Context of Oxazole Derivatives in Organic Chemistry

The development of oxazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch in the late nineteenth century, establishing the foundational understanding that continues to influence modern heterocyclic chemistry. In 1887, Hantzsch synthesized thiazole and proposed that analogous aromatic heterocycles should exist, specifically arguing that imidazole, oxazole, and selenazole represented structural analogs of thiazole. This theoretical framework led to the systematic exploration of five-membered heterocycles containing both nitrogen and oxygen atoms in the 1,3-relationship that defines the oxazole family.

Hantzsch's contribution to oxazole nomenclature proved equally significant, as he provided the generic name "oxazole" to describe substances containing this heterocyclic ring system in 1887. However, the synthesis of the parent oxazole compound itself remained elusive until 1949, when Cornforth successfully prepared it during investigations into penicillin structure, which was initially thought to contain an oxazole ring. This delayed synthesis of the parent compound highlights the synthetic challenges associated with unsubstituted oxazole and emphasizes the importance of substituted derivatives like this compound in advancing our understanding of oxazole chemistry.

The historical development of oxazole chemistry became intertwined with the broader evolution of heterocyclic nomenclature systems. Hantzsch, working independently of Swedish chemist Oskar Widman, developed what became known as the Hantzsch-Widman nomenclature system, which provides systematic naming conventions for heterocyclic compounds containing no more than ten ring members. This nomenclature system established the foundation for naming complex oxazole derivatives and continues to govern the systematic naming of compounds like this compound.

The recognition of oxazole's aromatic character, albeit less pronounced than that of thiazoles, emerged through systematic studies of its chemical properties. Oxazoles were found to be weakly basic compounds with a conjugate acid having a pKa value of 0.8, significantly lower than the pKa of 7 observed for imidazole, reflecting the electron-withdrawing effect of the oxygen atom in the heterocyclic ring. This fundamental understanding of oxazole basicity and aromaticity provided the theoretical framework for predicting and understanding the behavior of substituted oxazole derivatives.

Structural Significance of Substituents in 1,3-Oxazole Systems

The substitution pattern in this compound exemplifies the profound influence that specific substituent groups can exert on the chemical and physical properties of oxazole derivatives. The presence of the 3-methylphenyl group at position 2 of the oxazole ring introduces significant electronic and steric effects that modulate the overall reactivity and stability of the molecule. This aromatic substituent provides extended conjugation opportunities and contributes electron density to the heterocyclic system through resonance interactions, potentially enhancing the stability of the oxazole ring while simultaneously influencing its susceptibility to electrophilic and nucleophilic attack.

The chloromethyl substituent at position 4 represents a particularly reactive functional group that significantly expands the synthetic utility of this oxazole derivative. Chloromethyl groups are well-known as versatile synthetic intermediates, readily participating in nucleophilic substitution reactions, elimination processes, and various coupling reactions. The presence of this functional group at position 4, adjacent to the nitrogen atom in the oxazole ring, creates opportunities for both intramolecular cyclization reactions and intermolecular transformations that can lead to more complex heterocyclic systems or functionalized derivatives.

The methyl group positioned at the 5-position of the oxazole ring contributes both electronic and steric effects that influence the overall molecular behavior. From an electronic perspective, the methyl group acts as a weak electron-donating substituent through inductive effects, potentially increasing the electron density at the oxygen atom and affecting the basicity of the heterocycle. Sterically, the methyl group provides a degree of hindrance that may influence the approach of reagents to nearby positions on the oxazole ring, thereby affecting regioselectivity in chemical transformations.

Table 1.3: Electronic and Steric Effects of Substituents in this compound

| Substituent Position | Functional Group | Electronic Effect | Steric Effect | Chemical Reactivity |

|---|---|---|---|---|

| Position 2 | 3-Methylphenyl | Electron-donating (resonance) | Moderate steric bulk | Enhanced aromatic stability |

| Position 4 | Chloromethyl | Electron-withdrawing (inductive) | Minimal steric hindrance | High nucleophilic reactivity |

| Position 5 | Methyl | Electron-donating (inductive) | Low steric bulk | Moderate activating effect |

The combination of these three distinct substituent types creates a complex electronic environment within the oxazole ring system that influences both ground-state properties and reaction mechanisms. Studies of oxazole photo-oxidation with singlet oxygen have demonstrated that substituted oxazoles, such as 4-methyl-2,5-diphenyloxazole, exhibit reaction rates that differ from unsubstituted oxazole due to electronic effects of functional groups. The pseudo-first-order reaction rate for substituted oxazole derivatives appears slightly higher than that of unsubstituted oxazole, with rate constants reaching 1.14 × 10⁶ M⁻¹s⁻¹ compared to 0.94 × 10⁶ M⁻¹s⁻¹ for the parent compound, demonstrating the measurable impact of substitution on chemical reactivity.

The structural significance of the substitution pattern extends beyond simple electronic considerations to encompass conformational preferences and intermolecular interactions. The 3-methylphenyl group at position 2 introduces potential for π-π stacking interactions in solid-state structures and solution-phase aggregation phenomena. The chloromethyl group provides opportunities for hydrogen bonding interactions as a hydrogen bond acceptor and may participate in halogen bonding interactions under appropriate conditions. These intermolecular forces contribute to the compound's physical properties, including melting point, solubility characteristics, and crystallization behavior, all of which influence its practical utility in synthetic applications and materials science contexts.

属性

IUPAC Name |

4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFJTOSWONKWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408090 | |

| Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521266-92-2 | |

| Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzoyl chloride with 2-amino-2-methylpropanenitrile to form an intermediate, which is then cyclized in the presence of a base such as sodium hydride to yield the desired oxazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.

化学反应分析

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups on the oxazole ring and the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

Substitution: Products such as 4-(azidomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.

Oxidation: Products like this compound-5-carboxylic acid.

Reduction: Products such as 4-(aminomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.

科学研究应用

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of oxazole compounds have shown promising anticancer properties, making them candidates for further drug development .

Biological Activity

Research indicates that 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole exhibits significant biological activities. It has been evaluated for its ability to inhibit cancer cell growth across multiple cell lines. Studies have reported that oxazole derivatives can inhibit the growth of human tumor cell lines with low micromolar GI50 values, indicating potential effectiveness as anticancer agents .

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its potential in creating materials with specific electronic or optical properties. The unique substitution pattern on the oxazole ring allows for versatile chemical modifications that are beneficial in developing new materials .

Biological Studies

Enzyme Activity Probes

this compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to selectively bind to target proteins makes it valuable for understanding biochemical pathways and mechanisms .

Industrial Applications

The compound is also used in the synthesis of agrochemicals and specialty chemicals. Its structural features allow it to participate in various chemical reactions that are essential for producing effective agricultural products .

Case Studies and Research Findings

| Study/Research | Findings | Cell Lines Tested | GI50 Values (μM) |

|---|---|---|---|

| Study on Anticancer Properties | Significant inhibition of cancer cell growth | Various human tumor cell lines | Low micromolar range |

| Mechanistic Study | Irreversible inhibition of enzyme activity | Enzyme assays | Not specified |

| Material Development Research | Novel materials with enhanced properties | Various synthetic methodologies | Not applicable |

Notable Research Example

One significant study demonstrated that derivatives of 1,3-oxazole sulfonamides exhibited promising anticancer activity against leukemia cell lines, showcasing the potential of this compound as a precursor for developing more potent anticancer agents .

作用机制

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

- CAS No.: 521266-92-2

- Molecular Formula: C₁₂H₁₂ClNO

- Molecular Weight : 221.68 g/mol

- Structural Features : A 1,3-oxazole core substituted with a chloromethyl group at position 4, a methyl group at position 5, and a 3-methylphenyl group at position 2 .

Synthesis: The compound can be synthesized via methods analogous to related oxazole derivatives. For example, a chloromethyl group may be introduced using POCl₃ in dichloroethane (DCE), as seen in the synthesis of 4-(chloromethyl)-5-methyl-2-(2-chlorophenyl)oxazole . Cyclization reactions involving acyl amino acids or halides, as described in , are also plausible routes.

Applications: Oxazoles are pivotal in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anti-inflammatory, and antitumor effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares key features of this compound with structurally related heterocycles:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Melting Point (°C) | Purity |

|---|---|---|---|---|---|---|

| This compound | 521266-92-2 | C₁₂H₁₂ClNO | 221.68 | 4-ClCH₂, 5-CH₃, 2-(3-CH₃C₆H₄) | Not reported | N/A |

| 5-(Chloromethyl)-2-phenylpyrimidine | 886531-63-1 | C₁₁H₁₀ClN₂ | 205.66 | 5-ClCH₂, 2-C₆H₅ (pyrimidine core) | 96.5–98 | 97% |

| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | 906352-61-2 | C₁₀H₈ClNS | 209.69 | 4-ClCH₂C₆H₄, 1,3-thiazole core | 67–69 | 97% |

| 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | N/A | C₁₂H₁₁Cl₂NO | 256.13 | 4-ClCH₂, 5-CH₃, 2-(4-ClC₆H₄) | Not reported | N/A |

Key Observations :

- Heterocyclic Core : The oxazole core (present in the target compound) differs electronically and sterically from pyrimidine or thiazole cores in analogs, affecting reactivity and intermolecular interactions .

- Substituent Effects : The 3-methylphenyl group at position 2 may enhance lipophilicity compared to biphenyl or chlorophenyl substituents (e.g., CAS 832076-91-2: 2-biphenyl-4-yl-4-chloromethyl-5-methyl-oxazole, MW 283.75) .

Antimicrobial Activity :

- The target compound’s chloromethyl group may confer antimicrobial properties, as seen in related oxazoles. For instance, 1,3-oxazoles with sulfonyl or halogen substituents exhibit activity against C. albicans and Gram-positive bacteria .

- However, substituent position matters: 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole () may differ in toxicity or efficacy due to the para-chlorophenyl group versus the target’s meta-methylphenyl group .

Toxicity Considerations :

- Chloromethyl groups can increase cytotoxicity, as observed in azlactones where substituents like isopropyl or sulfonyl groups modulate toxicity profiles .

生物活性

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its effects on cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a chloromethyl group and a methyl-substituted phenyl ring, which contribute to its biological properties. The oxazole ring is significant for its role in various pharmacological activities.

Biological Activity Overview

Research has indicated that derivatives of oxazole compounds, including this compound, exhibit notable anticancer properties. These compounds have been evaluated for their ability to inhibit cell growth across various cancer cell lines.

Anticancer Properties

-

Inhibition of Cancer Cell Growth :

- Studies have shown that oxazole derivatives can significantly inhibit the growth of human tumor cell lines. For instance, a series of 1,3-oxazole sulfonamides were found to exhibit promising growth inhibitory properties against leukemia cell lines with GI50 values in the low micromolar range .

- The compound's structure allows it to interact with cellular targets effectively, leading to growth inhibition.

- Mechanism of Action :

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives:

Specific Findings

- Cytotoxicity : In vitro evaluations against various cancer cell lines such as MCF-7 and U-937 showed that certain oxazole derivatives exhibited higher cytotoxicity than standard treatments like doxorubicin .

- Apoptotic Induction : Flow cytometry assays indicated that these compounds are potent inducers of apoptosis, acting in a dose-dependent manner through pathways involving p53 and caspase activation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Variations : Changes in the substituents on the oxazole ring or the chloromethyl group can enhance or diminish activity. For example, halogenated variants showed improved potency against specific cancer types .

- Hydrophobic Interactions : Molecular docking studies suggest that strong hydrophobic interactions between the aromatic rings of oxazole derivatives and amino acid residues in target proteins contribute significantly to their binding affinity and biological efficacy .

常见问题

Q. What are the recommended synthetic routes for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves chlorination of pre-formed oxazole intermediates. For example, chloromethylation can be achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. A multistep synthesis may include:

Oxazole core formation : Condensation of substituted acetophenone derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization .

Chloromethylation : Reaction with chlorinating agents (e.g., PCl₅) in inert solvents like dichloromethane at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the product.

Optimization Tips :

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with m/z calculated for C₁₂H₁₁ClNO: 220.0533).

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management : Neutralize chlorinated compounds with sodium bicarbonate before disposal.

- Toxicity Screening : Refer to ChemIDplus or ECHA databases for hazard profiles of structurally similar oxazoles .

Advanced Research Questions

Q. How does the electronic environment of the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- Mechanistic Studies :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density around the chloromethyl group. The electron-withdrawing oxazole ring enhances the electrophilicity of CH₂Cl, favoring SN₂ reactions .

- Compare reaction rates with substituted nucleophiles (e.g., sodium azide vs. thiophenol) in polar aprotic solvents (DMF, DMSO).

- Experimental Validation :

Q. How can computational chemistry tools be integrated with experimental data to predict the biological activity of this compound?

Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina to simulate interactions with anticancer targets (e.g., tubulin or IMPDH). The oxazole ring’s rigidity may enhance binding affinity .

- QSAR Modeling :

- Train models using datasets of oxazole derivatives with known IC₅₀ values. Key descriptors include logP, polar surface area, and H-bond acceptor count .

- Validation :

- Compare predicted activity with in vitro assays (e.g., MTT assay on cancer cell lines).

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NMR signals or conflicting crystallographic parameters)?

Methodological Answer :

- Contradiction Analysis :

- Cross-Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。